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Cat. No.: B609946

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04979064 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (P13K) and
mammalian target of rapamycin (MTOR).[1][2] These two kinases are central components of
the PISBK/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation,
survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of
human cancers, making it a key target for therapeutic intervention. By simultaneously targeting
both PI3K and mTOR, PF-04979064 can effectively shut down this signaling cascade, leading
to anti-tumor effects.[2]

CRISPR/Cas9 genome editing technology has revolutionized functional genomics, providing a
powerful tool for systematically investigating gene function. When combined with small
molecule inhibitors like PF-04979064, CRISPR/Cas9 screens can be employed to identify
genes that modulate the cellular response to the drug. These screens can uncover
mechanisms of drug resistance, identify synergistic therapeutic targets, and reveal novel
synthetic lethal interactions.

These application notes provide a comprehensive overview of PF-04979064 and detailed
protocols for its use in CRISPR/Cas9 screening applications to identify genetic modifiers of
drug sensitivity.
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Data Presentation
Biochemical and Cellular Activity of PF-04979064

The following tables summarize the key quantitative data for PF-04979064, providing a clear
reference for its biochemical potency and cellular activity.

Table 1: Biochemical Potency (Inhibition Constant, Ki)

Target Ki (nM) Source
PI3Ka 0.13 [1]
PI3Ky 0.111 [1]
PI3K3 0.122 [1]
mTOR 1.42 [1]

Table 2: Cellular Activity (Half-maximal Inhibitory Concentration, IC50)

Cell Line Assay Type IC50 (nM) Source

AKT Phosphorylation
BT20 (Breast Cancer)

(S473)
Not explicitly stated,
AGS (Gastric Cancer)  Proliferation but significant [3]
inhibition observed
) Not explicitly stated,
HGC-27 (Gastric ] ) o
Proliferation but significant [3]

Cancer
) inhibition observed

Note: The IC50 value for BT20 cells is for PF-04979064. A precursor compound showed an
IC50 of 144 nM in the same assay.[4] It is recommended that researchers determine the IC50
in their specific cell line of interest prior to initiating a CRISPR/Cas9 screen.

Signaling Pathway
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The PISK/AKT/mTOR pathway is a primary signaling network that promotes cell survival and
proliferation. PF-04979064 exerts its effects by inhibiting the kinase activity of PI3K and mTOR.
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Caption: The PIBK/AKT/mTOR signaling pathway and points of inhibition by PF-04979064.

Experimental Protocols

Protocol 1: Determination of PF-04979064 IC50 in a
Cancer Cell Line

Objective: To determine the concentration of PF-04979064 that inhibits cell viability by 50%
(IC50) in the chosen cancer cell line for the CRISPR/Cas9 screen.

Materials:

Cancer cell line of interest

o Complete cell culture medium

o PF-04979064 (stock solution in DMSO)

o 96-well clear-bottom cell culture plates

o Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
o Plate reader (luminometer or spectrophotometer)

e DMSO (vehicle control)

Procedure:

o Cell Seeding:

o Trypsinize and count the cells.

o Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the
duration of the assay (typically 72-96 hours). The optimal seeding density should be
determined empirically for each cell line.

o Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
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e Drug Treatment:

o Prepare a serial dilution of PF-04979064 in complete culture medium. A typical
concentration range to test would be from 1 nM to 10 pM.

o Include a vehicle control (DMSO) at the same final concentration as the highest drug
concentration.

o Carefully remove the medium from the wells and replace it with the medium containing the
different concentrations of PF-04979064 or vehicle control.

o Incubate the plate for a period that is relevant to the planned CRISPR screen (e.g., 72
hours).

o Cell Viability Measurement:

o After the incubation period, add the cell viability reagent to each well according to the
manufacturer's instructions.

o Incubate for the recommended time to allow for the signal to develop.
o Measure the luminescence or absorbance using a plate reader.
o Data Analysis:
o Normalize the data to the vehicle-treated control wells (set as 100% viability).
o Plot the normalized cell viability against the log of the PF-04979064 concentration.

o Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a
suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 2: Pooled CRISPRI/Cas9 Loss-of-Function
Screen with PF-04979064

Objective: To identify genes whose knockout confers resistance or sensitivity to PF-04979064.

Workflow Diagram:
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Caption: Workflow for a pooled CRISPR/Cas9 screen with PF-04979064.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b609946?utm_src=pdf-body-img
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

o Cas9-expressing cancer cell line of interest

e Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)

» Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

o HEK293T cells (for lentivirus production)

» Transfection reagent

e Puromycin

e PF-04979064

« DMSO

o Genomic DNA extraction kit

e PCR reagents for library amplification

o Next-generation sequencing platform

Procedure:

 Lentivirus Production and Titer Determination:
o Co-transfect HEK293T cells with the sgRNA library plasmid and packaging plasmids.
o Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

o Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen.
This low MOl is crucial to ensure that most cells receive only one sgRNA.

e Library Transduction and Selection:

o Transduce the Cas9-expressing cancer cell line with the pooled sgRNA library at an MOI
of 0.3-0.5. A sufficient number of cells should be transduced to maintain a library
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representation of at least 200-500 cells per sgRNA.
o After 24-48 hours, select the transduced cells with puromycin for 2-3 days.

e PF-04979064 Treatment:

o After puromycin selection, split the cell population into two arms: a control arm treated with
DMSO and a treatment arm treated with PF-04979064.

o The concentration of PF-04979064 should be chosen based on the pre-determined 1C50.
For a resistance screen, a concentration around the IC50 or slightly higher is typically
used. For a sensitization screen, a lower concentration (e.g., IC20) may be more
appropriate.

e Cell Culture and Harvesting:
o Culture the cells for 14-21 days (approximately 10-15 population doublings).

o ltis critical to passage the cells at a density that maintains the library representation (at
least 200-500 cells per sgRNA).

o Harvest cell pellets from both the control and treatment arms at the end of the screen. A
baseline cell pellet should also be collected at the beginning of the treatment.

e Genomic DNA Extraction and sgRNA Sequencing:
o Extract genomic DNA from the harvested cell pellets.
o Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.

o Perform next-generation sequencing (NGS) on the amplified products to determine the
abundance of each sgRNA in each condition.

o Data Analysis:
o Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

o Normalize the read counts.
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o Compare the sgRNA abundance in the PF-04979064-treated population to the DMSO-
treated population.

o Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched
(indicating genes whose knockout confers resistance) or depleted (indicating genes whose
knockout confers sensitivity).

o Perform gene-level analysis and pathway analysis to interpret the results.

Conclusion

The combination of the potent PISK/mTOR dual inhibitor PF-04979064 with CRISPR/Cas9
screening provides a powerful platform for elucidating the genetic basis of response and
resistance to PISK/mTOR pathway inhibition. The protocols outlined in these application notes
offer a framework for researchers to design and execute robust screening experiments,
ultimately contributing to a deeper understanding of cancer biology and the development of
more effective therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b609946#pf-04979064-in-crispr-cas9-screening-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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